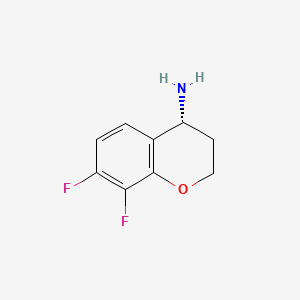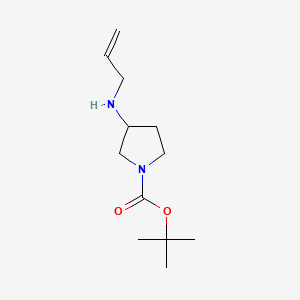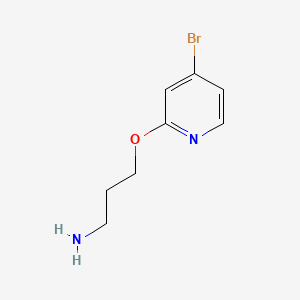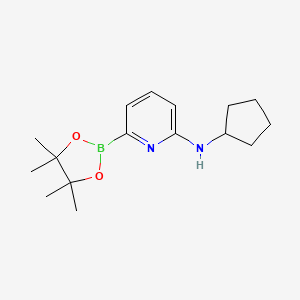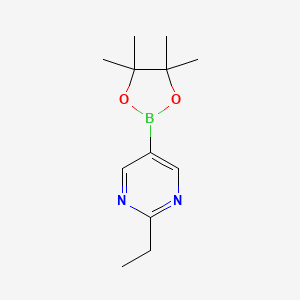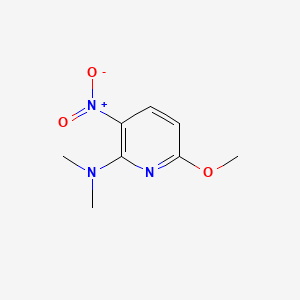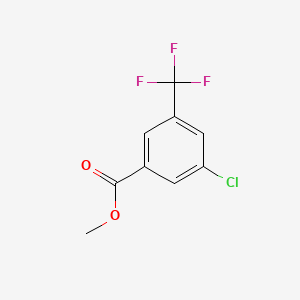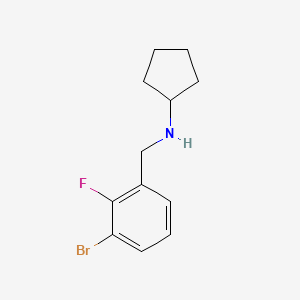
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of an ethyl ester group, a phenyl ring, and a hydrazinecarbonyl group attached to an acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate typically involves the reaction of ethyl acrylate with 3-(hydrazinecarbonyl)benzaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and reactors also enhances the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate involves its interaction with various molecular targets. The hydrazinecarbonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins and enzymes, potentially altering their function and activity. The molecular pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.
相似化合物的比较
Similar Compounds
Ethyl 3-(3-(hydrazinecarbonyl)phenyl)propanoate: Similar structure but with a propanoate moiety instead of an acrylate.
Methyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester.
3-(3-(Hydrazinecarbonyl)phenyl)acrylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate is unique due to its combination of an ethyl ester group and an acrylate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
1223593-77-8 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
ethyl (E)-3-[3-(hydrazinecarbonyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-11(15)7-6-9-4-3-5-10(8-9)12(16)14-13/h3-8H,2,13H2,1H3,(H,14,16)/b7-6+ |
InChI 键 |
YLOFVTUDZZAYNG-VOTSOKGWSA-N |
SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(=O)NN |
手性 SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)NN |
规范 SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(=O)NN |
同义词 |
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


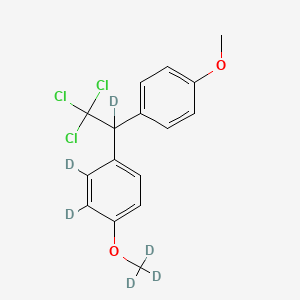
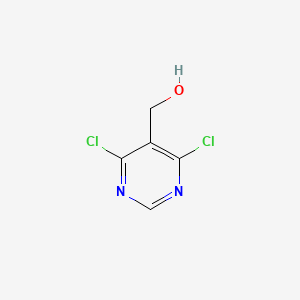
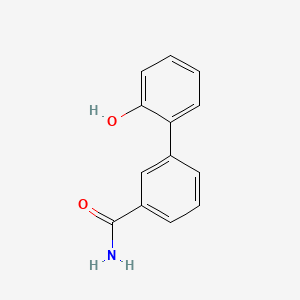
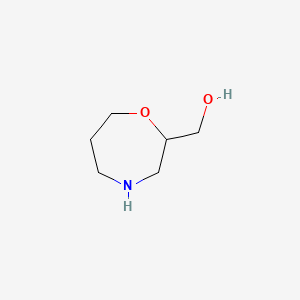
![Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596798.png)
![4-[(S)-Amino-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol](/img/structure/B596799.png)
